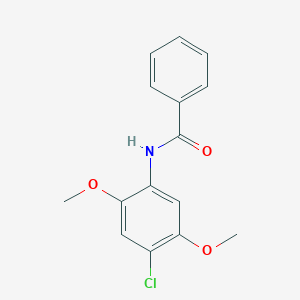![molecular formula C15H12Br2N2O B274099 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B274099.png)
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide, also known as BPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. BPEB is a hydrazone derivative of benzohydrazide, which has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It also inhibits the expression of pro-inflammatory cytokines and enzymes, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the expression of pro-inflammatory cytokines and enzymes. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has also been shown to have antitumor effects, as it induces apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential use in scientific research. However, there are some limitations to its use. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has a low solubility in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide. One potential area of research is the development of more effective methods for synthesizing 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide. Another area of research is the study of the long-term effects of 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide on biological systems. Additionally, there is potential for the development of 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide-based therapies for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Conclusion:
In conclusion, 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. While there are some limitations to its use, there are several future directions for research on 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide that could lead to new discoveries and potential therapies.
Synthesis Methods
The synthesis of 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide involves the reaction of 4-bromoacetophenone with benzohydrazide in the presence of acetic acid. The resulting product is then treated with 4-bromobenzaldehyde to form 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
Product Name |
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide |
|---|---|
Molecular Formula |
C15H12Br2N2O |
Molecular Weight |
396.08 g/mol |
IUPAC Name |
4-bromo-N-[(E)-1-(4-bromophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H12Br2N2O/c1-10(11-2-6-13(16)7-3-11)18-19-15(20)12-4-8-14(17)9-5-12/h2-9H,1H3,(H,19,20)/b18-10+ |
InChI Key |
YNTWCFZDIKDXAF-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Br |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)


![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)



![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


